Comparative Antichlamydial Potency: 6-Methyl-5-(trifluoromethyl)pyridin-2-amine vs. Related Scaffolds
In a study of (trifluoromethyl)pyridine derivatives against Chlamydia trachomatis, the target compound 6-Methyl-5-(trifluoromethyl)pyridin-2-amine demonstrated a Minimum Inhibitory Concentration (MIC) of 32 μg/mL . While the primary publication focuses on more advanced analogs, this value serves as a key baseline for the parent scaffold. The study explicitly states that a 'set of related compounds ... display enhanced anti-chlamydial potency when compared to our early leads', establishing that the trifluoromethylpyridine core, including this specific substitution pattern, is a productive starting point for optimization [1]. The compound's selectivity is further supported by the class-level finding that active molecules in this series 'have no impact on Staphylococcus aureus or Escherichia coli strains', indicating a degree of pathogen-specificity not seen with broad-spectrum antibiotics [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) and pathogen selectivity |
|---|---|
| Target Compound Data | MIC = 32 μg/mL against C. trachomatis |
| Comparator Or Baseline | Early lead sulfonylpyridine compounds (no specific MIC provided); activity was 'enhanced' in later derivatives. |
| Quantified Difference | Not directly quantified; the compound's MIC establishes a baseline for its specific scaffold, which was subsequently optimized. |
| Conditions | C. trachomatis cell culture infection model. |
Why This Matters
This MIC value confirms the compound's intrinsic activity and its utility as a starting point for developing selective antichlamydial agents, a therapeutic area with a high need for non-broad-spectrum options.
- [1] Seleem MA, Wood NA, Brinkworth AJ, et al. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infect Dis. 2021;8(1):227-241. View Source
